molecular formula C10H13ClN2O2S B11859008 Methyl 3'-amino-4',5'-dihydrospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrole]-2'-carboxylate hydrochloride

Methyl 3'-amino-4',5'-dihydrospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrole]-2'-carboxylate hydrochloride

Cat. No.: B11859008
M. Wt: 260.74 g/mol
InChI Key: RWOVVUGMROHKEG-UHFFFAOYSA-N
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Description

Methyl 3’-amino-4’,5’-dihydrospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrole]-2’-carboxylate hydrochloride is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3’-amino-4’,5’-dihydrospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrole]-2’-carboxylate hydrochloride typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-amino-4’,5’-dihydrospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrole]-2’-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural features to methyl 3'-amino-4',5'-dihydrospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrole]-2'-carboxylate hydrochloride exhibit antimicrobial activity. For example, spirocyclic compounds have been noted for their potential to act against various bacterial and fungal pathogens. The unique combination of thieno and pyrrole components may confer distinct biological properties that could be exploited for antimicrobial development.

Anticancer Potential

The structural similarities with other pyrrole derivatives suggest that this compound may also possess anticancer properties. Compounds like methyl 5-(4-amino-phenyl)-1H-pyrrole-2-carboxylate have demonstrated anticancer activity, indicating a potential pathway for further investigation into this compound's effects on cancer cells.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. These may include cyclization reactions and modifications of existing pyrrole derivatives to enhance biological activity. The exploration of its derivatives could lead to the discovery of compounds with improved efficacy or reduced toxicity profiles.

Comparative Analysis of Related Compounds

To understand the potential applications better, a comparative analysis of related compounds can provide insights into their biological activities:

Compound Name Structural Features Biological Activity
Methyl 5-(4-amino-phenyl)-1H-pyrrole-2-carboxylatePyrrole ring; amino groupAnticancer
Thienopyridine derivativesThieno moiety; heterocyclicAntiplatelet
Spirocyclic compoundsSpiro structure; diverse substituentsAntimicrobial

This table illustrates the diversity of biological activities associated with compounds sharing structural characteristics with this compound.

Future Research Directions

Further studies are warranted to explore the full range of biological activities associated with this compound. Potential research avenues include:

  • In vitro and in vivo studies : To evaluate the efficacy against specific cancer cell lines and microbial strains.
  • Mechanistic studies : To elucidate the pathways through which this compound exerts its biological effects.
  • Structure-activity relationship (SAR) analysis : To identify modifications that enhance therapeutic potential while minimizing side effects.

Mechanism of Action

The mechanism of action of Methyl 3’-amino-4’,5’-dihydrospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrole]-2’-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with a thiophene ring, such as 2,3,4-trisubstituent thiophene, share structural similarities.

    Indole Derivatives: Compounds with an indole ring, such as indole-2-carboxylates, have similar heterocyclic structures.

Uniqueness

Methyl 3’-amino-4’,5’-dihydrospiro[cyclopropane-1,6’-thieno[2,3-c]pyrrole]-2’-carboxylate hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl 3'-amino-4',5'-dihydrospiro[cyclopropane-1,6'-thieno[2,3-c]pyrrole]-2'-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents an overview of its biological activity based on recent studies and findings.

  • Molecular Formula : C10H13ClN2O2S
  • Molecular Weight : 248.74 g/mol
  • CAS Number : Not explicitly listed in the sources but can be derived from the molecular structure.

Comparative Antimicrobial Efficacy

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
Compound 10f0.5 μg/mLStaphylococcus aureus
Compound 10g0.5 μg/mLStaphylococcus aureus
Compound 10h41.6 μM (IC50)HepG2 cells

These results suggest that modifications in the structure of similar compounds can enhance their antimicrobial properties, indicating a promising avenue for further research into this compound .

Cytotoxicity Studies

Cytotoxicity is another critical aspect of evaluating the biological activity of compounds. Studies have shown varying levels of cytotoxic effects against cancer cell lines:

  • HepG2 Cell Line : The compound exhibited moderate cytotoxicity with an IC50 value indicating effective inhibition at lower concentrations.

This suggests that while the compound may not be highly toxic to normal cells, it can selectively target cancerous cells, making it a candidate for further development in cancer therapies .

The mechanism by which this compound exerts its effects may involve interactions at the molecular level with specific proteins or enzymes. Docking studies on similar compounds have revealed binding interactions with key amino acid residues in target proteins, suggesting that structural modifications can significantly influence binding affinity and biological activity .

Case Studies and Research Findings

  • Antibacterial Activity : A study demonstrated that derivatives of thieno[2,3-c]pyrrole showed promising antibacterial activity against various Gram-positive bacteria. Compounds with substitutions at specific positions exhibited enhanced potency.
  • Cytotoxicity in Cancer Research : Research has indicated that certain derivatives of pyrrole-based compounds demonstrate selective cytotoxicity against melanoma cells, highlighting their potential as anticancer agents.

Properties

Molecular Formula

C10H13ClN2O2S

Molecular Weight

260.74 g/mol

IUPAC Name

methyl 3-aminospiro[4,5-dihydrothieno[2,3-c]pyrrole-6,1'-cyclopropane]-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H12N2O2S.ClH/c1-14-9(13)7-6(11)5-4-12-10(2-3-10)8(5)15-7;/h12H,2-4,11H2,1H3;1H

InChI Key

RWOVVUGMROHKEG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C3(CC3)NC2)N.Cl

Origin of Product

United States

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